2-Iodo-4-methylpyridine
Overview
Description
2-Iodo-4-methylpyridine is an organic compound with the molecular formula C₆H₆IN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by iodine and a methyl group, respectively. This compound is known for its solid state, typically appearing as orange-yellow crystals .
Mechanism of Action
In terms of pharmacokinetics, the properties of halopyridines can vary widely depending on their specific structures. Factors that can influence their absorption, distribution, metabolism, and excretion (ADME) include their size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions .
The action environment can also influence the behavior of halopyridines. For example, the pH of the environment can affect the ionization state of the pyridine ring, which can in turn influence its reactivity . Other environmental factors, such as temperature and solvent, can also play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methylpyridine can be achieved through various methods. One common approach involves the iodination of 4-methylpyridine. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions. The process is optimized to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The compound can be reduced to form 4-methylpyridine.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products:
Nucleophilic Substitution: Substituted pyridines.
Reduction: 4-Methylpyridine.
Suzuki-Miyaura Coupling: Biaryl compounds.
Scientific Research Applications
2-Iodo-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but with a bromine atom instead of iodine.
2-Chloro-4-methylpyridine: Contains a chlorine atom in place of iodine.
4-Iodo-2-methylpyridine: An isomer with the iodine and methyl groups swapped positions.
Uniqueness: 2-Iodo-4-methylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution reactions, providing unique opportunities in organic synthesis .
Properties
IUPAC Name |
2-iodo-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFWKQYMUZMLSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494782 | |
Record name | 2-Iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-60-6 | |
Record name | 2-Iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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